2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-2-28-15-9-7-14(8-10-15)21-23-19(29-25-21)13-26-20(27)12-11-18(24-26)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBRVUBREHLNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. This is followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. The final step involves the formation of the pyridazinone ring through a cyclization reaction under specific conditions, such as the use of a base or an acid catalyst.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids or ketones, while reduction reactions may result in the formation of alcohols or amines.
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its unique structure, the compound is of interest in the development of new drugs and therapeutic agents. It has been investigated for its potential to interact with specific biological targets and pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The compound’s dihydropyridazinone core is structurally distinct from benzimidazolone (e.g., compounds 46–51 in ) or pyranone (e.g., compound 19b in ) scaffolds. However, shared functional groups, such as fluorophenyl and oxadiazole substituents, allow for comparative analysis:
Key Observations :
- The target compound’s dihydropyridazinone core differentiates it from benzimidazolone derivatives (e.g., 47), which exhibit higher synthetic yields (55–72%) but lack fluorine or ethoxy groups .
- Compared to pyranone-based analogs (e.g., 19b), the dihydropyridazinone scaffold may offer improved solubility due to its partially saturated structure .
- The Enamine Ltd compound () shares the dihydropyridazinone core but replaces the oxadiazole with a disulfide bridge, suggesting divergent biological targets (e.g., redox-sensitive pathways vs. receptor antagonism) .
Functional Group Contributions
- 1,2,4-Oxadiazole: Present in both the target compound and derivatives (e.g., 46–51). This heterocycle enhances metabolic stability compared to esters or amides, as seen in compound 49 (99.35% purity) .
- Fluorophenyl Groups : The 2-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl in Enamine Ltd’s derivative (). Ortho-fluorination may increase steric hindrance, affecting conformational flexibility .
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a dihydropyridazinone moiety. Its molecular formula is with a molecular weight of approximately 407.47 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities due to their ability to interact with specific molecular targets. These include:
- Anticancer Activity : Oxadiazole derivatives have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
- Antimicrobial Properties : Compounds similar to the one in focus have exhibited antimicrobial effects against both bacterial and fungal strains. The oxadiazole ring contributes to the inhibition of bacterial growth by interfering with essential cellular processes .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer properties of oxadiazole derivatives found that modifications to the phenyl group significantly enhanced cytotoxicity against multiple cancer cell lines. The compound showed selective activity, indicating potential for development as a targeted therapy .
- Antimicrobial Activity : In another investigation, derivatives similar to the target compound were tested against resistant strains of bacteria. Results indicated that certain structural features were crucial for enhancing antimicrobial potency, highlighting the importance of continued exploration into structure-activity relationships .
Q & A
Q. What are the most effective synthetic routes for preparing 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclization and coupling. For example, oxadiazole ring formation can be achieved via cyclodehydration of acylhydrazides under acidic conditions (e.g., POCl₃) . Substituent positioning (e.g., 4-ethoxyphenyl vs. 2-fluorophenyl) requires careful stoichiometric control to avoid regioisomeric byproducts. Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd catalysts for cross-coupling). Yield optimization often requires iterative adjustment of these variables, as demonstrated in analogous heterocyclic syntheses .
| Example Optimization Table | |--------------------------------|----------------------------------| | Reaction Step | Optimal Conditions | | Oxadiazole cyclization | POCl₃, 100°C, 6h, N₂ atmosphere | | Pyridazinone coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., ethoxy group δ ~1.3 ppm for CH₃; fluorophenyl protons δ ~7.2–7.8 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS for molecular ion validation (expected [M+H]⁺ ~424 Da).
- XRD : Single-crystal diffraction for absolute stereochemistry confirmation, though crystallization may require slow evaporation in chloroform/hexane .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound, particularly in resolving conflicting yield vs. purity outcomes?
- Methodological Answer : A factorial DoE approach (e.g., 2³ design) can systematically test variables like temperature, catalyst loading, and solvent ratio. For instance, conflicting data on yield (maximized at 120°C) vs. purity (degradation above 100°C) may arise. Response surface modeling (RSM) can identify compromise conditions (e.g., 110°C, 10 mol% catalyst, THF:H₂O 9:1). Flow chemistry systems (e.g., microreactors) enhance reproducibility by maintaining precise control over residence time and mixing .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Contradictions may stem from assay conditions (ATP concentration, pH) or compound stability. Approaches include:
- Replicate assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Metabolite screening : HPLC-MS to detect degradation products during assays .
- Orthogonal assays : Compare fluorescence polarization (FP) vs. radiometric data to rule out artifacts .
Q. How can computational modeling predict the compound’s reactivity or metabolic stability, and what limitations exist?
- Methodological Answer :
- DFT Calculations : Predict electrophilic sites (e.g., oxadiazole ring susceptibility to nucleophilic attack). Software like Gaussian 16 can model HOMO/LUMO gaps (~4.5 eV for similar oxadiazoles) .
- MD Simulations : Assess binding to cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability. Limitations include force field inaccuracies for fluorine-containing systems .
Q. What are the key considerations for evaluating the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
-
Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24h) and monitor via HPLC. Oxadiazole rings degrade rapidly in acidic conditions (t₁/₂ < 2h at pH 1) .
-
Light Sensitivity : UV-Vis spectroscopy (λmax ~310 nm) to track photodegradation; use amber vials for storage .
Stability Data (Example) pH 7.4 pH 2.0 Remaining (%) at 24h 98% 45%
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
